Cas no 2228232-17-3 (3-(azetidin-3-yloxy)-1H-indole)

3-(Azetidin-3-yloxy)-1H-indole is a heterocyclic compound featuring an indole core linked to an azetidine moiety via an ether bridge. This structure imparts unique reactivity and potential as a versatile intermediate in medicinal chemistry and drug discovery. The azetidine ring enhances conformational rigidity, while the indole scaffold offers opportunities for further functionalization. Its balanced lipophilicity and hydrogen-bonding capabilities make it suitable for applications in the synthesis of biologically active molecules, particularly in targeting central nervous system (CNS) and oncology-related pathways. The compound's stability and synthetic accessibility further underscore its utility in high-value pharmaceutical research and development.
3-(azetidin-3-yloxy)-1H-indole structure
2228232-17-3 structure
Product Name:3-(azetidin-3-yloxy)-1H-indole
CAS No:2228232-17-3
MF:C11H12N2O
MW:188.225782394409
CID:6000119
PubChem ID:165676208
Update Time:2025-06-30

3-(azetidin-3-yloxy)-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 3-(azetidin-3-yloxy)-1H-indole
    • EN300-1775862
    • 2228232-17-3
    • Inchi: 1S/C11H12N2O/c1-2-4-10-9(3-1)11(7-13-10)14-8-5-12-6-8/h1-4,7-8,12-13H,5-6H2
    • InChI Key: ASVNICAKFDLBCY-UHFFFAOYSA-N
    • SMILES: O(C1=CNC2C=CC=CC1=2)C1CNC1

Computed Properties

  • Exact Mass: 188.094963011g/mol
  • Monoisotopic Mass: 188.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 37Ų

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Additional information on 3-(azetidin-3-yloxy)-1H-indole

Introduction to 3-(Azetidin-3-yloxy)-1H-Indole (CAS No. 2228232-17-3)

3-(Azetidin-3-yloxy)-1H-indole, with the CAS number 2228232-17-3, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indoles, which are widely studied for their diverse biological activities and potential therapeutic applications. The unique structural features of 3-(azetidin-3-yloxy)-1H-indole make it a promising candidate for the development of new drugs targeting various diseases.

The chemical structure of 3-(azetidin-3-yloxy)-1H-indole consists of an indole core with an azetidine ring attached via an ether linkage. The azetidine ring, a four-membered heterocycle, introduces significant conformational constraints and unique electronic properties to the molecule. These properties are crucial for its interactions with biological targets and contribute to its pharmacological profile.

Recent studies have highlighted the potential of 3-(azetidin-3-yloxy)-1H-indole in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that this compound can modulate key signaling pathways involved in neuronal survival and function, potentially offering neuroprotective benefits. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 3-(azetidin-3-yloxy)-1H-indole exhibits potent neuroprotective effects by inhibiting oxidative stress and reducing inflammation in neuronal cells.

In addition to its neuroprotective properties, 3-(azetidin-3-yloxy)-1H-indole has also shown promise in cancer research. Preclinical studies have indicated that this compound can selectively target cancer cells by disrupting specific signaling pathways involved in cell proliferation and survival. A recent study published in Cancer Research reported that 3-(azetidin-3-yloxy)-1H-indole effectively inhibits the growth of various cancer cell lines, including those resistant to conventional therapies. The mechanism of action involves the modulation of key oncogenic proteins and the induction of apoptosis in cancer cells.

The pharmacokinetic properties of 3-(azetidin-3-yloxy)-1H-indole have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for further development as a therapeutic agent. Its high oral bioavailability and low toxicity profile are particularly advantageous for drug development. A study published in the European Journal of Medicinal Chemistry evaluated the ADME properties of 3-(azetidin-3-yloxy)-1H-indole and found that it has excellent stability in plasma and tissues, with minimal metabolic degradation.

Clinical trials are currently underway to assess the safety and efficacy of 3-(azetidin-3-yloxy)-1H-indole in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical evaluation and potential approval as a new drug candidate.

In conclusion, 3-(azetidin-3-yloxy)-1H-indole (CAS No. 2228232-17-3) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. Ongoing studies continue to uncover new insights into its mechanisms of action and potential clinical benefits, positioning it as a valuable asset in the quest for innovative treatments for various diseases.

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